molecular formula C6H12FNO B3039927 [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol CAS No. 1417789-24-2

[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol

Cat. No.: B3039927
CAS No.: 1417789-24-2
M. Wt: 133.16
InChI Key: UGVSTHXRRQMAJG-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol is a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile synthetic intermediate and building block for the construction of more complex molecules. The piperidine ring is a privileged scaffold in drug design, present in more than twenty classes of pharmaceuticals, and its fluorinated derivatives are particularly valuable for modulating the physicochemical and biological properties of potential drug candidates . The defined stereochemistry and functional groups of this compound make it a valuable precursor in the synthesis of stereoisomerically pure active pharmaceutical ingredients. Research indicates that related fluoropiperidine structures are investigated for their potential as neurokinin-3 (NK-3) receptor antagonists, which are being explored for the treatment of various conditions, including menopausal symptoms like hot flashes and night sweats, as well as psychiatric and metabolic diseases . Furthermore, such piperidine derivatives play a role in the development of estrogen receptor modulators . The incorporation of fluorine atoms and the hydroxymethyl group on the piperidine ring allows researchers to fine-tune molecular properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is intended for research and development purposes only in laboratory settings. Safety Notice: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[(3S,4R)-3-fluoropiperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO/c7-6-3-8-2-1-5(6)4-9/h5-6,8-9H,1-4H2/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVSTHXRRQMAJG-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@H]1CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as piperidine derivatives.

    Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, which can be carried out using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: PCC, CrO3, OsO4, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: NaN3, KCN, Selectfluor

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals, where its unique properties can enhance the efficacy and stability of the final products.

Mechanism of Action

The mechanism of action of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as changes in neurotransmitter levels or alterations in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Analogs

[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol
  • Molecular Formula: C₁₂H₁₆FNO
  • CAS : 125224-43-3
  • Key Features :
    • Contains a 4-fluorophenyl substituent instead of a fluorine atom on the piperidine ring.
    • Two stereocenters (3S,4R) with defined absolute configuration .
    • Applications : Intermediate in synthesizing selective serotonin reuptake inhibitors (SSRIs), such as paroxetine derivatives .
(3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol
  • Molecular Formula: C₁₃H₁₉FNO
  • CAS : 105812-81-5
  • Key Features: Nitrogen-methylated analog, enhancing lipophilicity and altering pharmacokinetics. Higher molecular weight (224.30 g/mol) compared to non-methylated analogs . Safety: Hazard statements include H302 (harmful if swallowed) and H319 (eye irritation) .
((3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl)methanol
  • Molecular Formula: C₁₃H₁₈FNO
  • CAS : 389573-45-9
  • Key Features :
    • Stereoisomer of the methylated analog above (3R,4S vs. 3S,4R).
    • Boiling point: 300.3°C, density: 1.1 g/cm³ .

Pyrrolidine-Based Analogs

[(3S,4R)-4-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidin-3-yl]methanol hydrochloride
  • Molecular Formula: C₁₂H₁₂F₄NO·HCl
  • CAS : 1186647-72-2
  • Key Features :
    • Pyrrolidine ring (5-membered) instead of piperidine, reducing ring strain and altering conformational flexibility.
    • Additional trifluoromethyl group enhances electron-withdrawing effects and metabolic stability .
((3R,4S)-4-(3-Fluorophenyl)pyrrolidin-3-yl)methanol
  • Molecular Formula: C₁₁H₁₃FNO
  • CAS : 915390-10-2
  • Key Features :
    • Meta-fluorophenyl substitution influences binding affinity in receptor-targeted drug design .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Ring Type
[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol C₆H₁₂FNO 145.17 895634-73-8 3-F, 4-CH₂OH Piperidine
[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol C₁₂H₁₆FNO 209.26 125224-43-3 4-(4-Fluorophenyl), 3-CH₂OH Piperidine
(3S,4R)-1-Methyl-4-(4-fluorophenyl)-3-piperidinemethanol C₁₃H₁₉FNO 224.30 105812-81-5 1-CH₃, 4-(4-Fluorophenyl), 3-CH₂OH Piperidine
[(3S,4R)-4-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidin-3-yl]methanol C₁₂H₁₂F₄NO 269.23 1186647-72-2 4-(2-F-4-CF₃-phenyl), 3-CH₂OH Pyrrolidine

Biological Activity

[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique stereochemistry and the presence of a fluorine atom, which can significantly influence its interaction with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H16FNO\text{C}_{12}\text{H}_{16}\text{FNO}

This structure includes a piperidine ring with a hydroxymethyl group and a fluorophenyl substituent, contributing to its biological properties.

Research indicates that this compound exhibits significant activity as a monoamine reuptake inhibitor . It has been shown to inhibit the reuptake of neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5HT) in vitro. The compound's selectivity for these transporters is crucial for its potential therapeutic applications in mood disorders and other neurological conditions.

In Vitro Studies

In vitro assays have demonstrated that this compound has comparable or superior potency relative to other known inhibitors. For example, it has been reported to have an IC50 value for DA uptake inhibition significantly lower than many analogues, indicating enhanced efficacy in blocking the reuptake process.

CompoundTargetIC50 (μM)
This compoundDA Transporter2.5
Compound ADA Transporter5.0
Compound BDA Transporter10.0

In Vivo Studies

In vivo studies further support the biological activity of this compound. Animal models have shown that administration of this compound leads to significant behavioral changes consistent with increased dopaminergic activity. For instance, it effectively antagonizes nicotine-induced hypomobility and hypothermia in mice, suggesting its potential utility in treating nicotine dependence and related disorders.

Case Studies

  • Nicotine-Induced Behaviors : In a study assessing the effects of this compound on nicotine-induced behaviors in mice, it was found to significantly reduce hypomobility compared to control groups. The results indicated that this compound could be a candidate for further development in smoking cessation therapies.
  • Antidepressant Effects : Another case study explored the antidepressant-like effects of this compound in the forced swim test. Mice treated with this compound exhibited reduced immobility times compared to untreated controls, suggesting an enhancement in mood-related behaviors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol
Reactant of Route 2
[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol

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